5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one
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Overview
Description
5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one, also known as 5-hydroxy-1-methyl-2(1H)-pyridinone (HMP), is a synthetic compound used in a variety of scientific research applications. It is a naturally occurring compound found in plants, fungi, and bacteria and has been studied for its potential therapeutic, antimicrobial, and antioxidant properties. HMP has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2) and has been used in the development of anti-inflammatory drugs. HMP has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Mechanism of Action
Target of Action
It’s structurally similar to fenretinide , a synthetic retinoid derivative. Retinoids are substances related to vitamin A and have been investigated for potential use in the treatment of various diseases .
Mode of Action
It’s known to inhibit the growth of cells and is a potent inhibitor of tubulointerstitial injury, a common type of kidney disease . This suggests that it may interact with cellular targets to inhibit cell proliferation and induce cell death, similar to many other cytotoxic agents.
Biochemical Pathways
Given its structural similarity to fenretinide , it might affect similar pathways. Fenretinide has been found to cause ceramide, a wax-like substance, to build up in tumor cells and is associated with the accumulation of reactive oxygen species (ROS), resulting in cell death through apoptosis and/or necrosis .
Pharmacokinetics
It’s known to be found in plasma samples , suggesting that it is absorbed into the bloodstream and distributed throughout the body.
Result of Action
It’s known to inhibit the growth of cells and is a potent inhibitor of tubulointerstitial injury . This suggests that it may induce cell death and inhibit cell proliferation, potentially through the accumulation of ceramide and reactive oxygen species .
Advantages and Limitations for Lab Experiments
The use of HMP in laboratory experiments has several advantages. HMP is a naturally occurring compound and is relatively easy to synthesize. In addition, HMP is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2) and has been found to have antioxidant properties. However, there are also some limitations to the use of HMP in laboratory experiments. HMP is a relatively unstable compound and is sensitive to light, heat, and oxygen.
Future Directions
The potential applications of HMP are vast, and there are many possible future directions for research. Some potential future directions include studying the effects of HMP on other enzymes, investigating its potential use in the treatment of other diseases, and exploring its potential use as an antioxidant. In addition, further research into the biochemical and physiological effects of HMP could lead to the development of new therapeutic agents. Finally, further research into the synthesis of HMP could lead to the development of more efficient and cost-effective methods of production.
Synthesis Methods
HMP is synthesized using a variety of methods, including the use of organic solvents, catalysts, and reagents. The most common method of synthesis is the reaction of 4-hydroxybenzaldehyde with 1-methylpyridine in the presence of a base. This reaction is typically carried out in an inert atmosphere at temperatures ranging from -20°C to 70°C. The product is then recrystallized from aqueous ethanol to produce a white crystalline powder.
Scientific Research Applications
HMP has been studied for its potential therapeutic, antimicrobial, and antioxidant properties. HMP has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), and has been used in the development of anti-inflammatory drugs. HMP has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In addition, HMP has been studied for its ability to inhibit the growth of certain bacteria, fungi, and viruses, as well as its ability to act as an antioxidant and reduce oxidative damage.
properties
IUPAC Name |
5-(4-hydroxyphenyl)-1-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-13-8-10(4-7-12(13)15)9-2-5-11(14)6-3-9/h2-8,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LERPMWZXNWLARZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
945980-21-2 |
Source
|
Record name | 5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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